molecular formula C10H10O4S B3431196 (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid CAS No. 88899-85-8

(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid

Cat. No.: B3431196
CAS No.: 88899-85-8
M. Wt: 226.25 g/mol
InChI Key: UDUXYCSLRYYQNS-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within α,β-Unsaturated Carboxylic Acids and Aryl Sulfones

(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid, also known as 4-(methylsulfonyl)cinnamic acid, belongs to two important classes of organic compounds: α,β-unsaturated carboxylic acids and aryl sulfones.

The α,β-unsaturated carboxylic acid functional group is characterized by a carbon-carbon double bond conjugated with a carboxylic acid. This arrangement results in a polarized molecule with electrophilic centers at the carbonyl carbon and the β-carbon, making it susceptible to nucleophilic attack. This reactivity is fundamental to its utility as a building block in organic synthesis. Cinnamic acid and its derivatives are well-known examples of this class, with applications ranging from flavorings and perfumes to the synthesis of pharmaceuticals and polymers. chemicalbook.comwikipedia.orgnih.govrsc.org

The aryl sulfone group consists of a sulfonyl group directly attached to two aromatic rings. In this specific molecule, one of the aryl groups is the phenylpropenoic acid moiety and the other is a methyl group. The sulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the entire molecule. tandfonline.comrsc.orgchempedia.info Aryl sulfones are known for their thermal stability and chemical resistance, and this functional group is a key component in a variety of high-performance polymers and biologically active molecules. tandfonline.comrsc.orgchempedia.info

The combination of these two functional groups in this compound results in a molecule with a unique electronic profile and a range of potential chemical transformations, making it a valuable target for synthetic chemists.

Overview of Research Trajectories and Academic Significance

Research involving this compound and its derivatives has primarily focused on its application as a key intermediate in the development of new therapeutic agents. The presence of the aryl sulfone moiety is a common feature in a number of cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, this compound serves as a valuable starting material for the synthesis of novel anti-inflammatory and analgesic compounds. vulcanchem.com

Furthermore, the α,β-unsaturated system provides a handle for various chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships. Research has also explored the antimicrobial potential of derivatives of this acid. The academic significance of this compound lies in its role as a scaffold for medicinal chemistry programs aimed at discovering new drugs with improved efficacy and safety profiles. While less explored, its rigid structure and the presence of the sulfone group also suggest potential applications in materials science, particularly in the synthesis of specialty polymers. tandfonline.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-methylsulfonylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUXYCSLRYYQNS-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-30-2, 88899-85-8
Record name (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 88899-85-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2e 3 4 Methylsulfonyl Phenyl Propenoic Acid

Established Synthetic Routes

The most common and viable strategies for synthesizing (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid and its analogs involve classic condensation and coupling reactions.

Key Precursors and Starting Materials

The selection of starting materials is fundamental to the synthetic strategy. For this compound, the precursors are chosen based on the desired reaction pathway.

Two primary routes are the Knoevenagel-Doebner condensation and the Heck reaction.

Knoevenagel-Doebner Condensation: This route utilizes 4-(methylsulfonyl)benzaldehyde and malonic acid . The aldehyde provides the substituted phenyl ring and one carbon of the propenoic acid backbone, while malonic acid provides the other two carbons, including the carboxylic acid group.

Heck Reaction: An alternative pathway involves the palladium-catalyzed coupling of an aryl halide, such as 4-(methylsulfonyl)iodobenzene or the corresponding bromide, with acrylic acid or its esters.

Synthetic RouteAryl PrecursorPropenoic Acid Precursor
Knoevenagel-Doebner Condensation4-(Methylsulfonyl)benzaldehydeMalonic acid
Heck Reaction4-(Methylsulfonyl)iodobenzeneAcrylic acid

Reaction Conditions and Catalysis

The specific conditions and catalysts are crucial for driving the reaction to completion and ensuring high yields of the desired product.

Knoevenagel-Doebner Condensation: This reaction is typically performed in the presence of a basic catalyst. A common catalytic system is the use of pyridine (B92270) as the solvent and a catalytic amount of piperidine . vulcanchem.com The reaction involves an initial condensation followed by a decarboxylation step to yield the final propenoic acid derivative. vulcanchem.com

Heck Reaction: This cross-coupling reaction requires a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), along with a base (e.g., triethylamine) to neutralize the hydrogen halide formed during the reaction.

Regioselectivity and Stereoselectivity in Synthesis (e.g., (2E) configuration)

A critical aspect of the synthesis is controlling the stereochemistry of the double bond to obtain the (2E) or trans isomer, which is generally the more thermodynamically stable configuration.

In the Knoevenagel-Doebner condensation , the reaction conditions, particularly the use of catalysts like pyridine and piperidine, strongly favor the formation of the E-isomer. vulcanchem.com The intermediate undergoes decarboxylation in a way that leads to the more stable trans product.

The Heck reaction mechanism also inherently favors the formation of the E-isomer through a syn-addition of the aryl group and palladium to the alkene, followed by a syn-elimination of the palladium hydride.

The E-configuration is characterized in proton NMR spectroscopy by a large coupling constant (typically J ≈ 16 Hz) between the two olefinic protons. vulcanchem.com

Novel Approaches and Methodological Advancements

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several approaches are being applied to the synthesis of cinnamic acid derivatives and related compounds.

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," can significantly reduce chemical waste. For example, solvent-less Wittig reactions have been developed for the synthesis of trans-cinnamate esters, which can be subsequently hydrolyzed to the corresponding acids. Another technique involves grinding reactants together with a solid catalyst, which avoids the need for hazardous solvents. chemijournal.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. chemijournal.comrasayanjournal.co.in This technique is an effort toward energy-efficient synthesis. chemijournal.com

Use of Recyclable Catalysts: The development of solid-supported catalysts, such as silica (B1680970) gel-supported sulfuric acid or zeolites, allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent reactions, aligning with the principles of waste prevention. rasayanjournal.co.inrsc.org

Green Chemistry ApproachDescriptionExample Application
Solvent-Free ConditionsReactions are conducted by grinding solids or mixing neat liquids, eliminating the need for hazardous solvents. chemijournal.comWittig reaction for ethyl trans-cinnamate synthesis.
Microwave IrradiationUses microwave energy to heat reactions rapidly and efficiently, reducing reaction times and often improving yields. chemijournal.comrasayanjournal.co.inSynthesis of various heterocyclic compounds and triazines. chemijournal.comrasayanjournal.co.in
Recyclable CatalystsCatalysts are immobilized on solid supports (e.g., silica gel) for easy recovery and reuse. rasayanjournal.co.inrsc.orgEsterification reactions using solid acid catalysts. rsc.org

Alternative Synthetic Pathways for Related Aryl Propenoic Acid Derivatives

Beyond the Knoevenagel and Heck reactions, other methodologies are employed for the synthesis of the broader class of aryl propenoic and propionic acids, showcasing the versatility of modern organic synthesis. researchgate.netnih.gov

Baylis-Hillman Reaction: This reaction creates a C-C bond between the α-position of an activated alkene and an aldehyde. It has been used to synthesize 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives, which are structurally related to aryl propenoic acids. orientjchem.org

Hydroarylation: This method involves the direct addition of an arene C-H bond across a carbon-carbon double bond. For example, 3-(furan-2-yl)propenoic acids can react with arenes in the presence of a superacid like triflic acid (TfOH) to yield 3-aryl-3-(furan-2-yl)propenoic acid derivatives. mdpi.com

Reformatsky Reaction: A modified Reformatsky reaction, which involves an organozinc reagent, can be used to synthesize β-hydroxy-β-aryl propanoic acids. orientjchem.orghumanjournals.com

Synthetic PathwayDescriptionResulting Compound Class
Baylis-Hillman ReactionA reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile. orientjchem.org3-Hydroxy-2-methylene-3-arylpropionic acid derivatives. orientjchem.org
HydroarylationDirect addition of an arene to an alkene or alkyne. mdpi.com3,3-Diaryl propanoic acid derivatives. mdpi.com
Reformatsky ReactionReaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. orientjchem.orghumanjournals.comβ-Hydroxy-β-aryl propanoic acids. orientjchem.orghumanjournals.com

Chemical Reactivity and Transformations of 2e 3 4 Methylsulfonyl Phenyl Propenoic Acid

Reactions of the α,β-Unsaturated Carboxylic Acid Moiety

The propenoic acid portion of the molecule, also known as an acrylic acid derivative, is characterized by a carbon-carbon double bond conjugated with the carbonyl group of the carboxylic acid. This conjugation creates a polarized system, making the β-carbon electrophilic and susceptible to nucleophilic attack, while the double bond itself can undergo various addition reactions.

Electrophilic and Nucleophilic Additions to the Double Bond

The electron-deficient nature of the double bond, enhanced by the methylsulfonyl group, makes it a prime candidate for conjugate or Michael additions. wikipedia.orgadichemistry.com Nucleophiles preferentially attack the β-carbon of the α,β-unsaturated system. adichemistry.com

Michael Addition: This is a key reaction for this class of compounds, involving the 1,4-addition of a nucleophile (Michael donor) to the α,β-unsaturated system (Michael acceptor). wikipedia.orgnih.gov A wide range of nucleophiles, including enolates, amines, and thiols, can be employed. nih.govmasterorganicchemistry.com The reaction is typically base-catalyzed, where the base generates the nucleophilic species. adichemistry.com For instance, the addition of a thiol like mercaptobenzene to a cinnamic acid derivative proceeds to yield a 3-phenyl-3-phenylthiopropionic acid. nih.gov

Table 1: Representative Michael Addition Reactions

Michael Donor (Nucleophile)Michael AcceptorProduct Type
Diethyl malonate(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid ester3-(Dialkoxycarbonylmethyl)propanoate derivative
ThiophenolThis compound3-[4-(Methylsulfonyl)phenyl]-3-(phenylthio)propanoic acid
MorpholineThis compound3-(Morpholin-4-yl)-3-[4-(methylsulfonyl)phenyl]propanoic acid

Electrophilic additions, on the other hand, are less common for this type of electron-poor alkene. If forced, the reaction would proceed via the formation of a carbocation intermediate, which would be destabilized by the adjacent electron-withdrawing groups.

Hydrogenation and Reduction Reactions

The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This transformation saturates the propenoic acid moiety, converting it to a propanoic acid derivative.

Catalytic Hydrogenation: This is a standard method for the reduction of alkenes. Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are commonly used in the presence of hydrogen gas. The reaction typically proceeds under mild conditions to selectively reduce the C=C double bond without affecting the aromatic ring or the carboxylic acid group.

Table 2: Conditions for Hydrogenation of the Alkene

SubstrateReagents & CatalystProduct
This compoundH₂, Pd/C3-[4-(Methylsulfonyl)phenyl]propanoic acid
This compoundNaBH₄/NiCl₂3-[4-(Methylsulfonyl)phenyl]propanoic acid

Other reducing agents can also be employed. For example, sodium borohydride (B1222165) in the presence of a nickel salt can also effect the reduction of the double bond. Complete reduction of both the double bond and the carboxylic acid to an alcohol can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Esterification and Amide Formation

The carboxylic acid functional group is readily converted into esters and amides through various standard synthetic methods. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine. organic-chemistry.org

Esterification: Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) before reacting with the alcohol.

Amide Formation: Similar to esterification, amides are formed by reacting the carboxylic acid with a primary or secondary amine. rsc.orgnih.gov The direct thermal condensation is often difficult due to the formation of an ammonium (B1175870) carboxylate salt. nih.gov Therefore, coupling agents are widely used to facilitate the reaction. Common reagents include carbodiimides (e.g., DCC, EDCI), phosphonium (B103445) salts (e.g., PyBOP), or the conversion of the acid to an acyl chloride followed by reaction with the amine. nih.gov

Table 3: Common Reagents for Ester and Amide Synthesis

TransformationReagent(s)NucleophileProduct
EsterificationSOCl₂, then R'OHAlcohol (R'OH)Methyl (2E)-3-[4-(methylsulfonyl)phenyl]propenoate
Amide FormationEDCI, HOBt, then R'R''NHAmine (R'R''NH)(2E)-N-substituted-3-[4-(methylsulfonyl)phenyl]propenamide
EsterificationR'OH, H₂SO₄ (catalyst)Alcohol (R'OH)Methyl (2E)-3-[4-(methylsulfonyl)phenyl]propenoate
Amide FormationBBr₃, then R'R''NHAmine (R'R''NH)(2E)-N-substituted-3-[4-(methylsulfonyl)phenyl]propenamide

Reactions Involving the Carboxylic Acid Group

Beyond ester and amide formation, the carboxylic acid group can undergo other characteristic reactions, most notably decarboxylation.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under specific conditions, often facilitated by transition metal catalysts. rsc.org For α,β-unsaturated carboxylic acids like the title compound, this reaction can lead to the formation of a vinyl sulfone.

Decarboxylative Coupling: Recent methodologies have focused on the decarboxylative coupling of cinnamic acids with various partners. For instance, manganese-catalyzed decarboxylative sulfonylation with aromatic sulfinic acid sodium salts provides a direct route to vinyl sulfones. organic-chemistry.org This process is believed to proceed via a free-radical mechanism. organic-chemistry.orggaylordchemical.com Electrochemical methods have also been developed, offering a metal-free alternative for this transformation. acs.orgorganic-chemistry.org These reactions are highly stereoselective, typically yielding the (E)-isomer of the resulting vinyl sulfone. organic-chemistry.org

Table 4: Decarboxylative Sulfonylation Conditions

SubstrateCoupling PartnerCatalyst/ConditionsProduct
This compoundSodium benzenesulfinateMn(OAc)₂, DMSO, Air, 110 °C(E)-1-(Methylsulfonyl)-4-(2-(phenylsulfonyl)vinyl)benzene
This compoundSodium p-toluenesulfinateElectrocatalytic oxidation, Pt electrodes, RT(E)-1-(Methylsulfonyl)-4-(2-(tosyl)vinyl)benzene

Transformations of the Aromatic Ring and Sulfone Group

The phenyl ring, being substituted with a powerful electron-withdrawing methylsulfonyl group, is significantly deactivated towards electrophilic aromatic substitution. youtube.comlibretexts.org Conversely, the sulfone group itself can participate in specific transformations.

Electrophilic Aromatic Substitution: The -SO₂CH₃ group is a strong deactivating, meta-directing group. youtube.com Any further electrophilic substitution on the aromatic ring (e.g., nitration, halogenation) would be significantly slower than for benzene (B151609) and would occur at the positions meta to the sulfone group (i.e., C-3 and C-5 positions relative to the propenoic acid substituent). libretexts.org Achieving such substitutions often requires harsh reaction conditions. byjus.com

Reactions of the Sulfone Group: The C-S bonds in aryl sulfones are generally robust. However, under certain conditions, they can be cleaved. Desulfonylation reactions, which remove the sulfonyl group, are typically reductive processes. wikipedia.org For example, nickel-catalyzed reductive cross-coupling reactions can cleave the C(sp²)-SO₂ bond, allowing the formation of new C-C bonds with aryl bromides. acs.org Additionally, palladium-catalyzed Suzuki-Miyaura couplings have been developed where aryl sulfones act as electrophilic partners. chemrxiv.org These advanced methods allow for the replacement of the sulfonyl group with other aryl moieties, demonstrating the utility of the sulfone as a leaving group in cross-coupling chemistry. acs.orgchemrxiv.org

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the existing substituents: the methylsulfonyl group (-SO₂CH₃) and the (E)-propenoic acid group (-CH=CHCOOH).

Both the methylsulfonyl group and the propenoic acid group are strong electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic attack by reducing its electron density. Consequently, reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation require more forcing conditions compared to those for benzene or activated aromatic rings.

The directing effect of these substituents determines the position of substitution. Electron-withdrawing groups are known as meta-directors. In this molecule, both groups direct incoming electrophiles to the positions meta to themselves. Therefore, electrophilic substitution is expected to occur at the C3 and C5 positions of the phenyl ring, which are meta to both the C1-linked propenoic acid and the C4-linked methylsulfonyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
Reaction TypeTypical ReagentsExpected Major Product
NitrationHNO₃, H₂SO₄(2E)-3-[3-Nitro-4-(methylsulfonyl)phenyl]propenoic acid
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃(2E)-3-[3-Bromo-4-(methylsulfonyl)phenyl]propenoic acid
SulfonationFuming H₂SO₄(2E)-3-[2-Sulfo-4-(methylsulfonyl)phenyl]propenoic acid

Oxidation and Reduction Chemistry of the Sulfone Moiety

The sulfone group in this compound is at a high oxidation state for sulfur and is generally stable and unreactive. The more pertinent chemistry in this context is its formation from thioether precursors, which is a common synthetic route.

The synthesis typically starts with (2E)-3-[4-(methylthio)phenyl]propenoic acid. The thioether (sulfide) group in this precursor is readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone. A variety of oxidizing agents can be employed for this transformation. The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. organic-chemistry.org For the complete oxidation to the sulfone, stronger oxidizing agents or stoichiometric control are necessary. Common reagents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). organic-chemistry.org

The reaction proceeds in two stages:

Sulfide to Sulfoxide: (2E)-3-[4-(methylthio)phenyl]propenoic acid → (2E)-3-[4-(methylsulfinyl)phenyl]propenoic acid

Sulfoxide to Sulfone: (2E)-3-[4-(methylsulfinyl)phenyl]propenoic acid → this compound

Table 2: Common Oxidation Methods for Thioether Precursors
Oxidizing AgentTypical ConditionsProduct Selectivity
Hydrogen Peroxide (H₂O₂)Acetic acid, elevated temperatureCan yield sulfone with excess H₂O₂.
m-CPBADichloromethane (DCM), room temp.~1 eq. for sulfoxide, >2 eq. for sulfone. organic-chemistry.org
Potassium Permanganate (KMnO₄)Aqueous solution, often with acid/basePowerful oxidant, typically yields sulfone.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Methanol/water, room temp.Effective for converting sulfides to sulfones.

Reduction of the sulfone moiety back to the thioether is a challenging transformation due to the high stability of the sulfone group and is not a commonly employed reaction for this class of compounds.

Coupling Reactions and Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The reactivity of this compound in such reactions is complex. While the propenoic acid moiety could potentially participate in reactions like the Heck reaction, the aryl sulfone part of the molecule also presents unique reactivity. chem-station.com

Historically, aryl sulfones were not considered typical substrates for cross-coupling. However, recent advancements have shown that under specific conditions, the C–SO₂R bond can be activated. Aryl trifluoromethyl sulfones, for instance, have been demonstrated to act as electrophilic partners in Suzuki-Miyaura cross-coupling reactions. chemrxiv.org The presence of strong electron-withdrawing groups on the aryl ring of the sulfone can facilitate the palladium-catalyzed activation of the C–SO₂ bond. acs.orgresearchgate.net

Given the electron-deficient nature of the phenyl ring in this compound, it could potentially serve as an electrophilic partner in certain advanced coupling protocols. For example, conditions have been developed for the Suzuki-Miyaura coupling of aryl sulfones, which involves the oxidative addition of palladium into the C–S bond of the sulfone as the turnover-limiting step. chemrxiv.org These reactions often require specific ligands (e.g., RuPhos) and elevated temperatures. chemrxiv.org

If the phenyl ring were functionalized with a halide (e.g., (2E)-3-[3-bromo-4-(methylsulfonyl)phenyl]propenoic acid), standard cross-coupling reactions like Suzuki, Heck, or Sonogashira would preferentially occur at the carbon-halogen bond, as it is a much more reactive site for palladium catalysis than the C-H or C-S bonds on the ring under typical conditions.

Table 3: Potential Palladium-Catalyzed Reactions Involving the Aryl Sulfone Moiety
Reaction TypeCoupling PartnerPotential Product TypeGeneral Requirements
Suzuki-Miyaura CouplingArylboronic acidBiaryl propenoic acidSpecialized Pd catalyst/ligand system (e.g., Pd(acac)₂/RuPhos), high temperature. chemrxiv.org
Heck ReactionAlkeneStyrenyl propenoic acidRequires activation of C-S bond; less common than using aryl halides. wikipedia.orgorganic-chemistry.org

Derivatives and Analogs of 2e 3 4 Methylsulfonyl Phenyl Propenoic Acid

Structural Modifications and Design Strategies

The modification of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include isosteric replacements, homologation, and the incorporation of diverse ring systems.

Isosteric Replacements and Bioisosterism

Isosteric and bioisosteric replacements are fundamental strategies in drug design to alter the physicochemical properties of a molecule while retaining or improving its biological activity. In the context of this compound, these modifications can be applied to the methylsulfonyl group, the phenyl ring, and the propenoic acid moiety.

The methylsulfonyl group is a key feature, often found in selective cyclooxygenase-2 (COX-2) inhibitors, where it interacts with a specific sub-pocket of the enzyme. Bioisosteric replacement of the sulfone or sulfonamide functionalities is a common strategy to modulate activity and selectivity. For instance, in related series of COX-2 inhibitors, the sulfonamide moiety has been successfully replaced with other functional groups such as a cyano or carbothioamide group, leading to potent anti-inflammatory agents. While direct bioisosteric replacements for the methylsulfonyl group in this compound are not extensively documented in publicly available research, the principles applied to analogous structures provide a clear rationale for such modifications.

The carboxylic acid group of the propenoic acid chain is another prime target for bioisosteric replacement to improve pharmacokinetic properties, such as membrane permeability and metabolic stability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. These replacements can maintain the acidic character necessary for biological activity while altering other molecular properties. For example, the replacement of a carboxylic acid with a tetrazole ring is a well-established strategy in drug discovery, often resulting in compounds with similar or improved biological activity and better oral bioavailability.

Homologation and Chain Modifications

Homologation, the process of extending a carbon chain by a methylene (B1212753) unit (-CH2-), and other chain modifications of the propenoic acid side chain can significantly impact the molecule's conformation and its interaction with biological targets. The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids. While direct examples of homologation on this compound are not readily found in the literature, this strategy is a standard approach in medicinal chemistry to explore the optimal chain length for biological activity.

Modifications can also include the introduction of substituents on the alpha or beta carbons of the propenoic acid chain. For example, the synthesis of (2E)-2-methyl-3-phenylpropenoic acid derivatives has been explored for various therapeutic targets. Such modifications can introduce chirality and alter the molecule's three-dimensional shape, potentially leading to improved binding affinity and selectivity for its target.

Incorporating Diverse Ring Systems

Replacing the central phenyl ring with other aromatic or heterocyclic ring systems is a widely used strategy to explore new chemical space and improve a compound's pharmacological profile. Heterocyclic rings can introduce new hydrogen bonding opportunities, alter metabolic pathways, and improve solubility.

In the context of compounds related to this compound, the phenyl ring has been replaced with various heterocycles such as furan, thiophene, and pyridine (B92270). For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been reported, demonstrating the feasibility of incorporating five-membered heterocyclic rings. These modifications can lead to compounds with altered biological activities, such as antimicrobial properties. The choice of the heterocyclic ring is guided by the desired physicochemical properties and the specific interactions with the biological target.

Synthetic Approaches to Key Derivatives

The synthesis of derivatives and analogs of this compound is crucial for exploring its therapeutic potential and for conducting structure-activity relationship studies. These synthetic efforts often involve multi-step sequences to introduce the desired structural modifications.

Derivatives as Synthetic Intermediates

Derivatives of this compound have been utilized as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. A notable example is the use of L-threo-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid, a derivative of the parent compound, as an intermediate in the synthesis of the antibiotics florfenicol (B1672845) and thiamphenicol. This highlights the value of this chemical scaffold as a building block in the pharmaceutical industry.

The propenoic acid functionality itself can be a handle for further chemical transformations, such as amidation or esterification, to create a library of derivatives for biological screening. The double bond in the propenoic acid chain also offers a site for reactions like hydrogenation or addition reactions, further expanding the diversity of accessible compounds.

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

The systematic design and synthesis of analogs are essential for understanding the structure-activity relationship (SAR) of a chemical series. For compounds with a 4-methylsulfonylphenyl scaffold, SAR studies have been instrumental in the development of selective COX-2 inhibitors. These studies typically involve modifying various parts of the molecule and assessing the impact on biological activity.

For instance, in a series of 4-methylsulfonylphenyl derivatives designed as preferential COX-2 inhibitors, modifications to the core structure and peripheral substituents led to the identification of compounds with high selective indices. While a comprehensive SAR study specifically on a series of this compound analogs is not widely published, the principles from related series can be applied. A hypothetical SAR study could involve the synthesis and evaluation of analogs with the modifications discussed in the previous sections, as outlined in the table below.

Modification SiteModification TypeRationalePotential Impact on Activity
Methylsulfonyl GroupBioisosteric Replacement (e.g., -SO2NH2, -CN)Modulate interaction with target's binding pocket, alter polarity.Could enhance selectivity and potency.
Phenyl RingReplacement with Heterocycles (e.g., thiophene, pyridine)Introduce new interactions, improve solubility and metabolic profile.May lead to novel biological activities or improved pharmacokinetics.
Propenoic Acid ChainHomologation (-CH2COOH)Optimize chain length for target binding.Could improve binding affinity.
Propenoic Acid ChainAlpha-substitution (e.g., -CH3)Introduce steric bulk and chirality, restrict conformation.May increase potency and selectivity.
Carboxylic AcidBioisosteric Replacement (e.g., tetrazole)Improve metabolic stability and oral bioavailability.Could enhance drug-like properties.

The synthesis of such analogs would typically start from 4-(methylsulfonyl)benzaldehyde, which can be reacted with various reagents to construct the modified propenoic acid side chain. For example, a Knoevenagel condensation with malonic acid or its derivatives is a common method for forming the propenoic acid moiety. Subsequent modifications can then be carried out to generate the desired library of compounds for biological evaluation.

Spectroscopic and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid, both ¹H and ¹³C NMR, supplemented by 2D techniques, offer a complete picture of the molecular framework. The analysis is typically conducted in a suitable deuterated solvent, such as DMSO-d₆.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, vinylic, and methyl protons. The trans configuration of the double bond is confirmed by the large coupling constant (typically around 16 Hz) between the two vinylic protons. The electron-withdrawing nature of the methylsulfonyl group influences the chemical shifts of the aromatic protons, causing them to appear further downfield.

A detailed assignment of the proton signals is presented below:

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
-COOH~12.5Singlet (broad)-1H
Ar-H (ortho to propenoic acid)~7.85Doublet~8.52H
Ar-H (ortho to sulfonyl group)~7.95Doublet~8.52H
Vinylic-H (β to COOH)~7.65Doublet~16.01H
Vinylic-H (α to COOH)~6.65Doublet~16.01H
-SO₂CH₃~3.25Singlet-3H

Note: The predicted values are based on the analysis of similar structures and standard chemical shift tables. The exact values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would display ten distinct signals. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carbonyl carbon of the carboxylic acid appears significantly downfield, while the methyl carbon of the sulfonyl group is found in the upfield region. The aromatic and vinylic carbons resonate in the intermediate region.

Based on data from analogous compounds, such as (E)-3-(4-nitrophenyl) acrylic acid, the predicted chemical shifts are as follows rsc.org:

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
-C OOH~167.5
C -SO₂CH₃ (aromatic)~142.0
C -CH=CH (aromatic)~140.0
Vinylic-C H (β to COOH)~141.5
C H (aromatic, ortho to propenoic acid)~129.5
C H (aromatic, ortho to sulfonyl group)~128.0
Vinylic-C H (α to COOH)~123.5
-SO₂C H₃~44.0

Note: Predicted values are derived from comparative analysis with structurally similar compounds rsc.org.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a strong cross-peak would be observed between the two vinylic protons, confirming their coupling. Additionally, correlations between the ortho and meta protons on the phenyl ring would be visible, helping to assign the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This technique would definitively link the vinylic proton signals to their corresponding vinylic carbon signals and each aromatic proton to its respective aromatic carbon. The methyl protons of the sulfonyl group would show a correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity of the entire molecule. Key expected correlations include:

The vinylic proton alpha to the carbonyl group would show a correlation to the carbonyl carbon.

The vinylic proton beta to the carbonyl would correlate with the aromatic carbon it is attached to.

The methyl protons of the sulfonyl group would show a correlation to the aromatic carbon bearing the sulfonyl group.

Protons on the aromatic ring would show correlations to neighboring carbons, confirming the substitution pattern.

Together, these 2D NMR experiments provide a comprehensive and detailed map of the molecular structure, confirming the assignments made from 1D NMR spectra.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙), which can then undergo fragmentation. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (226.25 g/mol ).

Common fragmentation pathways for cinnamic acid derivatives often involve the loss of small, stable molecules. For this specific compound, likely fragmentations would include:

Loss of the carboxyl group (-COOH): A fragmentation resulting in the loss of 45 Da, leading to a significant fragment ion.

Decarboxylation (-CO₂): The loss of carbon dioxide (44 Da) from the molecular ion is a common pathway for carboxylic acids.

Cleavage of the sulfonyl group: Fragmentation may occur with the loss of the methyl radical (•CH₃, 15 Da) to form an [M-15]⁺ ion, followed by the loss of sulfur dioxide (SO₂, 64 Da). Another possibility is the loss of the entire methylsulfonyl radical (•SO₂CH₃, 79 Da).

Cleavage of the propenoic acid side chain: Fragmentation can occur along the acrylic acid chain, leading to various smaller charged fragments.

The analysis of these fragmentation patterns provides valuable information that corroborates the proposed molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula of C₁₀H₁₀O₄S.

The calculated monoisotopic mass of this compound is 226.02998 Da. HRMS analysis would be expected to detect this mass with high accuracy. Furthermore, common adducts formed during soft ionization techniques like electrospray ionization (ESI) can be precisely measured.

AdductPredicted m/z
[M+H]⁺227.03726
[M+Na]⁺249.01920
[M-H]⁻225.02270
[M+NH₄]⁺244.06380

Data sourced from PubChem science.gov.

The experimental observation of these exact masses in an HRMS analysis provides unequivocal confirmation of the elemental composition of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments for Key Functional Groups

The vibrational spectrum of this compound would be characterized by specific absorption (IR) and scattering (Raman) bands corresponding to the vibrations of its distinct functional groups. The expected vibrational modes for the key functional groups are detailed in the table below. The precise wavenumbers can vary based on the molecular environment and intermolecular interactions in the solid state.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Description
Carboxylic Acid (-COOH)O-H stretching3300 - 2500 (broad)Characteristic broad absorption due to hydrogen bonding.
C=O stretching1710 - 1680Strong absorption indicative of the carbonyl group in a carboxylic acid dimer.
C-O stretching1320 - 1210Stretching vibration of the carbon-oxygen single bond.
O-H bending1440 - 1395 (in-plane), 950 - 910 (out-of-plane)Bending vibrations of the hydroxyl group.
Alkene (-CH=CH-)C=C stretching1650 - 1600Stretching of the carbon-carbon double bond.
=C-H stretching3100 - 3000Stretching of the C-H bonds on the alkene group.
=C-H bending1000 - 650Out-of-plane bending (wagging) of the alkene C-H bonds. For a trans configuration, a strong band is expected around 980-960 cm⁻¹.
Phenyl RingC-H stretching3100 - 3000Aromatic C-H stretching vibrations.
C=C stretching1600 - 1450In-plane stretching vibrations of the aromatic ring, often appearing as a set of bands.
C-H bending900 - 675Out-of-plane bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern.
Methylsulfonyl (-SO₂CH₃)S=O stretching1350 - 1300 (asymmetric), 1160 - 1120 (symmetric)Strong, characteristic absorptions for the sulfonyl group.
S-C stretching800 - 600Stretching of the sulfur-carbon bond.
C-H stretching (methyl)2975 - 2950 (asymmetric), 2885 - 2865 (symmetric)Stretching vibrations of the C-H bonds in the methyl group.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

A single-crystal X-ray diffraction study of this compound would yield a wealth of structural information. This would include the precise bond lengths, bond angles, and torsion angles within the molecule, confirming its (2E)- configuration. The study would also reveal the crystal system, space group, and unit cell dimensions.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, several key supramolecular interactions would be anticipated:

Hydrogen Bonding: The most prominent interaction would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This is a common motif for carboxylic acids in the solid state.

π-π Stacking: The phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into molecular properties at the electronic level. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) approaches, each providing a different balance of accuracy and computational cost.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable combination of accuracy and computational efficiency. Geometry optimization is a fundamental application of DFT, where the goal is to find the minimum energy structure of a molecule, corresponding to its most stable three-dimensional arrangement of atoms.

This process involves calculating the energy and forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. For (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid, DFT calculations, often using functionals like B3LYP, are employed to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov These optimized geometries are crucial as they form the basis for all other subsequent property calculations, such as vibrational frequencies and electronic properties. nih.gov While specific DFT geometry optimization data for this compound is not extensively detailed in publicly available literature, studies on similar structures, such as propenoic acid derivatives and compounds with sulfonyl groups, routinely use this method to establish their foundational structures. researchgate.netnih.gov

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum mechanical methods are available for molecular studies. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can provide very accurate results, especially when electron correlation is included through methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC). nih.gov

Semi-empirical methods (like AM1, PM3, or PM6) are computationally much faster because they simplify many of the complex integrals found in ab initio calculations by using parameters derived from experimental data. This speed allows for the study of much larger molecular systems. However, their accuracy is highly dependent on whether the molecule under study is similar to those used for parameterization. For a molecule like this compound, these methods could be used for initial conformational searches or for studying large systems involving this molecule, with the understanding that the final, most accurate properties would typically be recalculated using higher-level DFT or ab initio methods.

Basis Set Selection and Level of Theory Considerations

The accuracy of any quantum chemical calculation is determined by the combination of the theoretical method (level of theory) and the basis set. The level of theory refers to the method used, such as HF, B3LYP (a DFT functional), or MP2.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, but at a higher computational cost. Common basis sets include Pople-style sets like 6-31G(d,p) or 6-311++G(d,p), which offer a good balance for many organic molecules. nih.gov The inclusion of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) and diffuse functions (e.g., '+') is critical for accurately describing bonding and non-bonding interactions, especially in molecules with heteroatoms like oxygen and sulfur.

The choice of method and basis set, such as B3LYP/6-311+G(d,p), represents a specific "level of theory" that must be carefully selected and validated to ensure the reliability of the computational results for molecules like this compound. researchgate.net

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are key to understanding its reactivity, stability, and intermolecular interactions. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.

HOMO-LUMO Energy Gap and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This is the outermost orbital containing electrons and represents the ability of the molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : This is the innermost orbital without electrons and represents the ability of the molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For this compound, calculating these values helps predict its behavior in chemical reactions.

Illustrative Frontier Molecular Orbital Data
ParameterValue (eV)Description
EHOMO[Data not available in literature]Energy of the Highest Occupied Molecular Orbital
ELUMO[Data not available in literature]Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)[Data not available in literature]Indicator of Chemical Reactivity and Stability

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green regions represent neutral or non-polar areas.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and sulfonyl groups, identifying them as sites for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) might be expected around the acidic hydrogen of the carboxyl group, highlighting its electrophilic character. researchgate.net

Illustrative Molecular Electrostatic Potential (MEP) Analysis
Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Carbonyl and Sulfonyl OxygensNegative (Red)Site for electrophilic attack and hydrogen bonding
Carboxylic Acid HydrogenPositive (Blue)Site for nucleophilic attack; acidic proton
Phenyl RingNeutral/Slightly Negative (Green/Yellow)Potential for π-π stacking interactions

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules. By employing quantum chemical methods, it is possible to calculate vibrational and nuclear magnetic resonance spectra, which can then be compared with experimental results for validation.

The theoretical vibrational and magnetic resonance spectra for this compound can be computed using Density Functional Theory (DFT), a widely used quantum mechanical modeling method. asianresassoc.orgnih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, combined with a suitable basis set such as 6-311++G(d,p), is commonly employed for such calculations. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectra: Theoretical calculations determine the vibrational frequencies and intensities of the molecule's normal modes. These computed frequencies correspond to the absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. Each calculated vibrational mode can be assigned to specific molecular motions, such as the stretching of the C=C double bond, the symmetric and asymmetric stretching of the sulfonyl (SO₂) group, and the stretching of the carboxylic acid O-H bond. asianresassoc.org

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is the standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net These calculations predict the resonance frequencies of the different hydrogen and carbon atoms in the molecule relative to a reference standard (e.g., Tetramethylsilane, TMS), providing a theoretical basis for interpreting experimental NMR spectra.

The following table illustrates the kind of data that would be generated from such theoretical calculations for the key functional groups of the molecule.

Table 1: Representative Theoretical Vibrational Frequencies and NMR Chemical Shifts

Spectroscopy Functional Group/Atom Calculated Vibrational Mode/Chemical Shift (ppm) Assignment
FT-IR O-H (Carboxylic Acid) ~3500 cm⁻¹ (stretching) Hydrogen-bonded O-H stretch
C=O (Carboxylic Acid) ~1700 cm⁻¹ (stretching) Carbonyl stretch
C=C (Alkenyl) ~1630 cm⁻¹ (stretching) Propenoic acid C=C stretch
SO₂ (Sulfonyl) ~1320 cm⁻¹ (asymmetric stretching) Asymmetric SO₂ stretch
SO₂ (Sulfonyl) ~1150 cm⁻¹ (symmetric stretching) Symmetric SO₂ stretch
¹H NMR H (Vinyl) ~6.5-7.8 ppm Protons on the C=C double bond
H (Aromatic) ~7.6-8.0 ppm Protons on the phenyl ring
H (Methyl) ~3.1 ppm Protons of the methylsulfonyl group
¹³C NMR C (Carbonyl) ~172 ppm Carboxylic acid carbon
C (Aromatic/Vinyl) ~120-145 ppm Carbons of the phenyl ring and C=C bond

Note: The values presented are typical and representative for the functional groups listed and are meant for illustrative purposes.

A crucial step in computational spectroscopy is the validation of theoretical results against experimental data. researchgate.net Typically, calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To correct for this, a scaling factor is often applied to the computed frequencies to improve the agreement with experimental IR and Raman spectra. researchgate.net

The correlation between the scaled theoretical frequencies and the experimental band positions is then analyzed. A high degree of correlation confirms the accuracy of the computational model and aids in the unambiguous assignment of the experimental spectra. mdpi.com Similarly, calculated ¹H and ¹³C NMR chemical shifts are compared with experimental values to validate the computed molecular structure and electronic environment. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the flexibility and accessible shapes (conformations) of a molecule. lanl.govnih.gov These methods provide insight into the molecule's behavior over time and help identify its most stable structures. nih.gov

The conformational landscape, or potential energy surface, represents the energy of a molecule as a function of its geometry. nih.govnih.gov For a flexible molecule like this compound, rotation around single bonds (e.g., the C-C bond connecting the phenyl ring to the propenoic acid moiety and the C-S bond) gives rise to different spatial arrangements, known as conformers.

Computational methods are used to explore this landscape to locate the energy minima, which correspond to the most stable, low-energy conformers of the molecule. rsc.org The analysis can reveal the relative energies of different conformers and the energy barriers that separate them. This information is critical for understanding how the molecule's shape influences its physical and chemical properties. For this compound, the planarity of the molecule, influenced by the conjugated system, and the orientation of the methylsulfonyl and carboxylic acid groups are key factors in determining its conformational preferences. chemrxiv.org

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics and optoelectronics. researchgate.netmdpi.com Computational chemistry is a vital tool for predicting the NLO properties of molecules.

The primary indicator of a molecule's NLO activity at the molecular level is its first-order hyperpolarizability (β). physchemres.org This property can be calculated using DFT methods, often with the same B3LYP functional used for spectroscopic predictions. researchgate.net The magnitude of the calculated hyperpolarizability indicates the potential of the molecule to exhibit second-harmonic generation (SHG), a key NLO phenomenon.

Molecules like this compound are candidates for NLO activity due to their structure, which features a π-conjugated system (the phenyl ring and propenoic acid double bond) connecting an electron-acceptor group (the methylsulfonyl group, -SO₂CH₃) and an electron-donating/π-system component (the propenoic acid). This donor-π-acceptor architecture facilitates intramolecular charge transfer, which is a fundamental requirement for a high hyperpolarizability value. semanticscholar.org

The calculation provides values for the individual tensor components of the hyperpolarizability (β_xxx, β_xxy, etc.) from which the total molecular hyperpolarizability (β_tot) can be derived. The results are often compared to standard NLO materials like urea (B33335) to assess their potential. researchgate.net

Table 2: Representative Calculated First-Order Hyperpolarizability Components

Hyperpolarizability Component Calculated Value (10⁻³⁰ esu)
β_xxx 5.8
β_xxy -0.7
β_xyy 1.2
β_yyy -2.1
β_xxz 0.5
β_xyz -0.1
β_xzz 1.5
β_yyz -0.3
β_yzz 0.9
β_zzz 2.5

| β_tot (Total Hyperpolarizability) | 7.3 |

Note: The values in this table are illustrative examples based on calculations for similar organic molecules and are intended to represent the type of data obtained from hyperpolarizability calculations. The specific values for this compound would require a dedicated computational study.

Potential for Optoelectronic Applications

Theoretical and computational chemistry studies are pivotal in predicting the optoelectronic properties of novel organic materials, offering insights into their suitability for various applications such as nonlinear optics (NLO), optical limiting, and photonic devices. The molecule this compound, a derivative of cinnamic acid, possesses structural features that suggest potential for interesting electronic behavior. These features include a conjugated π-system, an electron-withdrawing methylsulfonyl group (-SO₂CH₃), and an electron-accepting carboxylic acid group (-COOH).

The conjugation of the phenyl ring with the propenoic acid moiety allows for electron delocalization across the molecule, a fundamental requirement for nonlinear optical activity. The presence of the potent electron-withdrawing methylsulfonyl group is anticipated to significantly influence the molecule's electronic properties. Such groups can enhance the intramolecular charge transfer (ICT) characteristics, which is a key factor for high NLO response. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard approaches for investigating these properties. These methods are used to calculate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moments, and hyperpolarizabilities, which collectively determine the optoelectronic potential of a molecule.

While the structural characteristics of this compound are indicative of potential NLO properties, a comprehensive search of publicly available scientific literature did not yield specific computational studies detailing its optoelectronic applications. Research on analogous structures, such as other chalcones and cinnamic acid derivatives, has shown that the strategic placement of electron-donating and electron-withdrawing groups can lead to significant second and third-order NLO responses. For instance, studies on similar compounds often report calculated values for first and second hyperpolarizability, which are measures of the NLO response.

However, without specific research focused on this compound, a detailed quantitative analysis of its potential for optoelectronic applications, including data tables of its computed electronic and NLO properties, cannot be provided at this time. The generation of such data would necessitate dedicated quantum chemical calculations.

Advanced Applications in Chemical Research Non Clinical

Role as a Key Intermediate in Complex Organic Synthesis

The chemical reactivity of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid, particularly the presence of an activated double bond and a carboxylic acid function, allows it to serve as a crucial intermediate in the synthesis of a variety of more complex organic molecules.

This compound is a significant building block in the synthesis of advanced pharmaceutical intermediates, particularly for a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. The 4-(methylsulfonyl)phenyl group is a key pharmacophore in several successful COX-2 inhibitors.

While direct synthetic routes for blockbuster drugs such as Celecoxib and Rofecoxib may start from different precursors, the structural motif of this compound is highly relevant. For instance, the synthesis of various diarylheterocyclic COX-2 inhibitors often involves intermediates that share the core structure of this propenoic acid derivative. These inhibitors are designed to selectively target the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain, while sparing the cyclooxygenase-1 (COX-1) enzyme, which is crucial for maintaining the gastrointestinal lining.

Research has demonstrated the synthesis of various novel 4-methylsulfonylphenyl derivatives with preferential COX-2 inhibition. researchgate.net The propenoic acid moiety can be chemically modified to construct heterocyclic rings, such as pyrazoles, which are common in COX-2 inhibitors.

A key intermediate for the synthesis of the selective COX-2 inhibitor Etoricoxib is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. rsc.orgrsc.orgjustia.com While not a direct product, the synthesis of such key intermediates highlights the importance of the 4-(methylsulfonyl)phenyl moiety, which is present in the subject compound.

Table 1: Examples of Advanced Pharmaceutical Intermediates Structurally Related to this compound.
Intermediate ClassTarget Drug ClassKey Structural Feature Contributed
DiarylpyrazolesCOX-2 Inhibitors (e.g., Celecoxib)4-(Methylsulfonyl)phenyl group
Diaryl-2(5H)-furanonesCOX-2 Inhibitors (e.g., Rofecoxib)4-(Methylsulfonyl)phenyl group
Substituted PyridinesCOX-2 Inhibitors (e.g., Etoricoxib)4-(Methylsulfonyl)phenyl group

Beyond pharmaceuticals, this compound serves as a precursor for various specialty chemicals, particularly those containing heterocyclic scaffolds. The propenoic acid derivative can be considered a chalcone (B49325) analogue, which are well-known precursors for the synthesis of pyrazoline derivatives. mdpi.comnih.govnih.govmdpi.com

The synthesis of pyrazoline derivatives typically involves the cyclization of chalcones with hydrazine (B178648) derivatives. mdpi.com These pyrazoline compounds are of interest due to their diverse biological activities and potential applications in agrochemicals and material science. The general synthetic route involves the reaction of a chalcone with a hydrazine hydrate (B1144303) in the presence of a catalyst.

The synthesis of diarylpyrazoles containing a phenylsulphone moiety from chalcone precursors has been reported, highlighting the utility of this chemical pathway for creating complex heterocyclic systems with potential anti-inflammatory properties. nih.govnih.govmdpi.com

Table 2: Specialty Chemicals Derived from this compound Precursors.
Specialty Chemical ClassSynthetic PrecursorPotential Applications
Diarylpyrazoline DerivativesChalcone AnaloguesAgrochemicals, Material Science, Pharmaceutical Research
Bioactive HeterocyclesPropenoic Acid DerivativesDevelopment of new chemical entities with biological activity

Potential in Materials Science

The unique combination of a polymerizable propenoic acid group and a functional methylsulfonylphenyl moiety suggests potential applications of this compound in materials science.

Cinnamic acid and its derivatives are recognized as valuable building blocks for advanced polymers. rsc.orgresearchgate.net The presence of the propenoic acid group in this compound allows it to act as a monomer in polymerization reactions. The resulting polymers would feature the 4-(methylsulfonyl)phenyl group as a pendant functionality.

The radical copolymerization of cinnamic acid derivatives with other vinyl monomers has been explored, leading to copolymers with controlled molecular weights and compositions. nii.ac.jpacs.org Such functionalized polymers can exhibit unique properties, and the incorporation of the polar methylsulfonyl group could influence solubility, thermal stability, and adhesive properties. While specific studies on the polymerization of this compound are not widely reported, the general reactivity of cinnamic acid derivatives suggests its potential in creating novel functional polymers. nii.ac.jpacs.org

Cinnamic acid derivatives have been investigated as components in dye-sensitized solar cells (DSSCs). nih.govnih.gov The carboxylic acid group can act as an anchoring group, binding the dye molecule to the semiconductor surface (typically TiO2), which is a critical step for efficient electron injection. nih.govresearchgate.netnih.gov

Hydroxycinnamic acid derivatives have been successfully used as photosensitizers in UV-selective and visibly transparent DSSCs. nih.govnih.gov Furthermore, azo dyes derived from cinnamic acid have been studied as photosensitizers. researchgate.net The derivatization of cinnamaldehyde (B126680) with cyanoacetic acid has been shown to improve the performance of DSSCs. research-nexus.netresearchgate.net

While this compound lacks the typical donor groups of a dye sensitizer, its propenoic acid moiety could serve as an effective anchoring group. The methylsulfonylphenyl group could be further functionalized to create novel dye molecules or the compound itself could be used as a co-adsorbent to modify the semiconductor surface and influence the performance of the solar cell.

Chemo-Biological Studies (Focus on mechanistic insights, not therapeutic efficacy)

The 4-(methylsulfonyl)phenyl moiety is a well-established pharmacophore in selective COX-2 inhibitors. nih.govnih.govacs.org This has led to numerous chemo-biological studies to understand the mechanistic basis of this selectivity. Derivatives of this compound are valuable tools in these investigations to probe the structure-activity relationships (SAR) of COX-2 inhibition.

By systematically modifying the structure of these propenoic acid analogues, researchers can gain insights into the specific molecular interactions between the inhibitor and the active site of the COX-2 enzyme. The methylsulfonyl group is known to fit into a secondary pocket of the COX-2 active site, which is absent in the COX-1 isoform, thereby conferring selectivity.

Studies on analogues often involve evaluating their inhibitory potency against both COX-1 and COX-2 enzymes to determine the selectivity index. These mechanistic studies are crucial for the rational design of new and more effective anti-inflammatory agents with improved safety profiles. The insights gained from such studies help in understanding the subtle differences in the active sites of the COX isoforms and how small molecules can be designed to exploit these differences for therapeutic benefit.

Table 3: Chemo-Biological Studies of this compound Analogues.
Area of StudyMechanistic Insight GainedKey Structural Feature
Structure-Activity Relationship (SAR) for COX-2 InhibitionUnderstanding the role of substituents on the phenyl ring for potency and selectivity.4-(Methylsulfonyl)phenyl group
Enzyme KineticsElucidating the mode of inhibition (e.g., competitive, non-competitive).Propenoic acid backbone
Molecular ModelingVisualizing the binding interactions within the COX-2 active site.Overall molecular conformation

Enzyme Interaction and Inhibition Mechanism Studies (in vitro)

The 4-(methylsulfonyl)phenyl group is a cornerstone in the development of selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Various derivatives incorporating this motif have been synthesized and evaluated for their ability to preferentially inhibit COX-2 over its isoform, COX-1. The latter is responsible for the production of prostaglandins (B1171923) that protect the gastrointestinal tract, and its inhibition is associated with unwanted side effects of non-steroidal anti-inflammatory drugs (NSAIDs). acs.org

A series of 2-phenyl-4H-chromen-4-one derivatives featuring a methylsulfonyl group at the para position of the phenyl ring have demonstrated potent and selective COX-2 inhibitory activity. nih.gov In vitro enzyme inhibition assays are crucial for determining the potency and selectivity of these compounds. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, indicating the concentration of a compound required to inhibit 50% of the enzyme's activity.

For instance, in a study of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives, compounds were evaluated against both COX-1 and COX-2 isozymes. The results, as summarized in the table below, highlight the significant in vitro activity and selectivity of these compounds. Notably, derivative 5d , 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, emerged as a highly potent and selective COX-2 inhibitor, with an IC50 value comparable to the well-known selective COX-2 inhibitor, celecoxib. nih.gov The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), further quantifies the preferential inhibition of COX-2. A higher SI value indicates greater selectivity.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
5a>200.13>153.8
5b18.50.11168.2
5c15.20.09168.9
5d20.10.07287.1
Celecoxib24.30.06405.0

The mechanism by which these compounds achieve selective inhibition is rooted in the structural differences between the COX-1 and COX-2 active sites. The active site of COX-2 is approximately 25% larger than that of COX-1 and possesses a secondary side pocket. The 4-(methylsulfonyl)phenyl group is of an appropriate size and chemical nature to fit into this side pocket, leading to a tighter binding and more effective inhibition of COX-2. acs.orgnih.gov

Ligand Design Principles and Molecular Docking (computational)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor). This tool is invaluable in rational drug design, allowing researchers to visualize and analyze the interactions between a potential inhibitor and its target enzyme at the molecular level.

For derivatives containing the 4-(methylsulfonyl)phenyl moiety, molecular docking studies have been instrumental in elucidating the structural basis for their selective COX-2 inhibition. nih.gov These computational models help to explain the in vitro activity data and guide the design of new, more potent, and selective inhibitors.

In the case of the 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives, docking studies revealed that the methylsulfonyl group plays a critical role in anchoring the molecule within the COX-2 active site. The sulfonyl group (SO2) of this moiety is positioned to form favorable interactions, such as hydrogen bonds or electrostatic interactions, with key amino acid residues within the secondary side pocket of COX-2, including histidine at position 90 (His90), arginine at position 513 (Arg513), and valine at position 523 (Val523). nih.gov

The docking pose of the most potent compound, 5d , showed that the p-MeSO2 substituent on the phenyl ring was perfectly oriented to occupy this secondary pocket. nih.gov This specific interaction is not possible in the smaller active site of COX-1, thus explaining the observed selectivity. The carbonyl group of the chromene ring was also observed to interact with another key residue, serine at position 530 (Ser530), further stabilizing the binding of the inhibitor. nih.gov

The principles derived from these docking studies are clear: for effective and selective COX-2 inhibition, a ligand should possess a functional group capable of accessing and interacting with the secondary side pocket of the enzyme. The 4-(methylsulfonyl)phenyl group has proven to be an ideal candidate for this purpose. These computational insights allow for the rational design of new ligands with modified scaffolds and substituents to optimize their binding affinity and selectivity for COX-2.

Compound FeatureInteracting Residues in COX-2 Active SiteType of Interaction
4-(Methylsulfonyl)phenyl groupHis90, Arg513, Val523Hydrophobic and electrostatic interactions
Carbonyl group of chromene ring (in derivative 5d)Ser530Hydrogen bonding

Conclusion and Future Research Directions

Summary of Current Research Status

Currently, the primary role of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid in the scientific landscape is that of a crucial organic intermediate. nbinno.comnbinno.com Its application is predominantly centered in the fields of medicinal and synthetic chemistry, where it serves as a precursor for the construction of more complex molecules. nbinno.com

Key aspects of its current status include:

Pharmaceutical Synthesis: The compound is a documented building block in the synthesis of active pharmaceutical ingredients (APIs). The cinnamic acid scaffold is prevalent in numerous biologically active molecules, and the methylsulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance. vulcanchem.comnih.gov

Fine and Specialty Chemicals: Beyond pharmaceuticals, it is utilized in the synthesis of fine chemicals and specialty materials, where its specific chemical structure is leveraged to achieve desired properties in the target molecules. nbinno.comnbinno.com

Scaffold for Derivatization: Research on analogous cinnamic acid derivatives has shown that modifications to the core structure can lead to a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. vulcanchem.comnih.gov This establishes this compound as a valuable and reactive scaffold for developing new chemical entities.

The research to date has firmly established its utility as a synthetic intermediate, but has only scratched the surface of its potential in other scientific domains.

Unexplored Synthetic Avenues

While classic methods such as the Knoevenagel condensation, Perkin reaction, and Mizoroki-Heck reaction are established routes for synthesizing cinnamic acid derivatives, significant opportunities exist for developing more efficient, scalable, and environmentally benign synthetic protocols for this compound. bepls.comajol.infouns.ac.id Future synthetic research could explore the following avenues:

Green Chemistry Approaches: The application of green chemistry principles remains a largely unexplored area for this specific compound. Methodologies such as microwave-assisted organic synthesis (MAOS), which can offer solvent-free conditions and dramatically reduced reaction times, are promising alternatives. researchgate.net

Sonochemistry: The use of ultrasonic irradiation to drive chemical reactions has been shown to improve yields and reaction rates for the Perkin synthesis of cinnamic acid and could be adapted for this derivative. uns.ac.id

Advanced Catalysis: Investigation into novel catalytic systems could yield significant improvements. This includes the use of highly efficient palladium N-heterocyclic carbene (NHC) catalysts for Heck cross-coupling reactions or the development of metal-free catalytic systems and photocatalytic methods to reduce reliance on precious metals. ajol.infonih.gov

Flow Chemistry: Continuous flow mechanochemistry, a technique that allows for enhanced scalability, safety, and control, has been successfully applied to the derivatization of cinnamic acids and could be a transformative approach for the primary synthesis of this intermediate on an industrial scale. nih.gov

Promising Areas for Mechanistic and Theoretical Investigations

Detailed mechanistic and theoretical understanding of this compound is currently limited. Computational chemistry and advanced analytical techniques could provide profound insights into its structure-property relationships.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for its synthesis, such as the Knoevenagel condensation. acs.org These studies could elucidate transition states, reaction energetics, and the precise role of various catalysts, guiding the development of more efficient synthetic protocols. rsc.orgresearchgate.net

Spectroscopic and Conformational Studies: A combined experimental and computational approach to analyze its NMR, IR, and UV-Vis spectra can lead to a deeper understanding of how electronic effects are transmitted through the conjugated π-system and can help determine the molecule's preferred conformation in different environments. researchgate.netrsc.org

Future Directions in Non-Clinical Applications

Beyond its established role as a synthetic intermediate, this compound possesses structural features that suggest potential in several non-clinical areas.

Materials Science and Polymer Chemistry: Cinnamic acid derivatives are recognized as valuable monomers for creating advanced polymers. researchgate.netrsc.org The carboxylic acid and alkene functionalities of this compound allow for its incorporation into polymers via polycondensation or polymerization reactions. The presence of the sulfonyl group could confer desirable properties such as enhanced thermal stability, specific optical characteristics, or improved biocompatibility to the resulting materials. britannica.comnih.gov It could serve as a monomer for novel photoreactive polymers or specialized polyesters and polyamides.

Analytical Reference Standard: Given its importance as a precursor in pharmaceutical manufacturing, the compound could be developed into a certified reference material. Such a standard would be invaluable for quality control, enabling the accurate identification and quantification of the substance in reaction mixtures and for the profiling of related impurities.

Development of Chemical Probes: The sulfonyl moiety is structurally related to the sulfonyl fluoride (B91410) group, a privileged functional group in chemical biology. Sulfonyl fluorides are known to act as covalent warheads that can form stable bonds with specific amino acid residues in proteins, a principle utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.orgresearchgate.net Future work could focus on converting the carboxylic acid to other functionalities and the methylsulfonyl group to a sulfonyl fluoride, thereby creating novel chemical probes for studying biological systems.

Q & A

Q. What synthetic methodologies are recommended for the preparation of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid?

The compound can be synthesized via Knoevenagel condensation , a widely used method for α,β-unsaturated carboxylic acids. This involves reacting 4-(methylsulfonyl)benzaldehyde with malonic acid or its derivatives in the presence of a catalyst (e.g., piperidine or pyridine) under reflux conditions . Alternative routes include Wittig reactions using stabilized ylides with appropriate phosphonium salts and aldehydes. Characterization of intermediates via NMR and HPLC is critical to ensure stereochemical purity (E/Z ratio) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the E-configuration (typically J=1216HzJ = 12–16 \, \text{Hz} for trans coupling in propenoic acids) and the methylsulfonyl group’s presence (singlet at ~3.0 ppm for SO2CH3\text{SO}_2\text{CH}_3) .
  • Chromatography : HPLC with UV detection (λ ~260–280 nm) or LC-MS to assess purity (>95%) and detect impurities such as unreacted aldehyde or cis-isomers .
  • Elemental Analysis : Verify molecular formula consistency (C10_{10}H10_{10}O4_4S) .

Q. What are the primary research applications of this compound in pharmacology?

The methylsulfonyl group enhances electrophilicity , making the compound a candidate for:

  • Enzyme inhibition studies : Targeting cysteine proteases or kinases via Michael addition reactions.
  • Anti-inflammatory/analgesic research : Structural analogs (e.g., COX-2 inhibitors) suggest potential activity .
  • Prodrug development : Ester derivatives (e.g., methyl esters) can improve bioavailability .

Advanced Research Questions

Q. How should researchers address discrepancies in reported pharmacological activities of this compound?

Contradictions may arise from:

  • Stereochemical impurities : Ensure E-configuration dominance via NOESY NMR or X-ray crystallography .
  • Assay variability : Standardize in vitro models (e.g., cell lines, enzyme sources) and control for sulfonyl group redox sensitivity .
  • Metabolic interference : Use isotopic labeling (e.g., 14C^{14}C) to track degradation pathways in biological matrices .

Q. What experimental strategies are recommended for studying environmental fate and biodegradation?

  • Abiotic degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 3–9) to simulate photolysis. Monitor by LC-MS for byproducts like sulfonic acids .
  • Biotic degradation : Use soil/water microcosms with LC-MS/MS to identify microbial metabolites.
  • Partition coefficients : Measure log PP (octanol-water) to predict bioaccumulation potential .

Q. How can researchers optimize reaction yields while minimizing hazardous byproducts?

  • Green chemistry approaches : Replace malonic acid with ethyl acetoacetate in Knoevenagel reactions to reduce toxic byproducts. Use microwave-assisted synthesis for faster, cleaner reactions .
  • Catalyst screening : Test immobilized catalysts (e.g., silica-supported amines) for recyclability and reduced waste .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma/tissue homogenates .
  • Sensitivity limits : Employ tandem mass spectrometry (e.g., MRM mode) with deuterated internal standards for precise quantification .

Methodological Notes

  • Safety : Use PPE (gloves, goggles) and fume hoods during synthesis. The compound may cause skin/eye irritation; refer to SDS guidelines for spill management .
  • Data Reproducibility : Pre-register synthetic protocols and analytical parameters in open-access repositories (e.g., protocols.io ) to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.